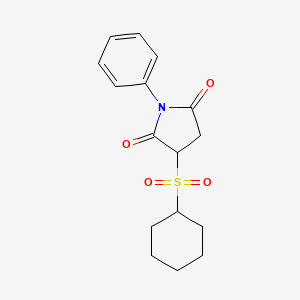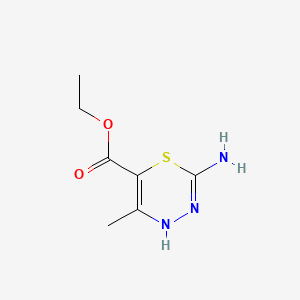
4,4-Diethoxy-1,2-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxy-1,2-dimethylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,2-dimethylpiperidine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1,2-dimethylpiperidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethoxy-1,2-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Halogenated compounds, bases such as potassium carbonate.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Reduced piperidine derivatives.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
4,4-Diethoxy-1,2-dimethylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4-Diethoxy-1,2-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,4-Dimethylpiperidine: A closely related compound with similar structural features but lacking the ethoxy groups.
4-Ethoxy-1,2-dimethylpiperidine: Another related compound with one ethoxy group instead of two.
Uniqueness: 4,4-Diethoxy-1,2-dimethylpiperidine is unique due to the presence of two ethoxy groups, which can enhance its solubility, reactivity, and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4,4-diethoxy-1,2-dimethylpiperidine |
InChI |
InChI=1S/C11H23NO2/c1-5-13-11(14-6-2)7-8-12(4)10(3)9-11/h10H,5-9H2,1-4H3 |
InChI Key |
MFBRNSXIMLHTEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCN(C(C1)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)




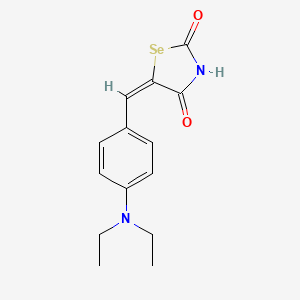

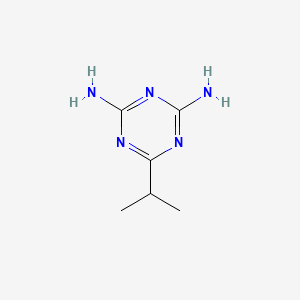
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
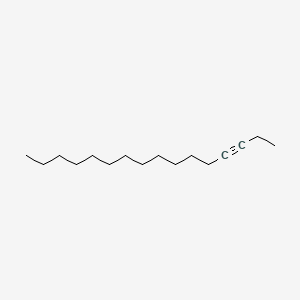
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
